N-(3,5-dichlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O2/c19-13-8-14(20)10-15(9-13)21-17(24)11-23-18(25)7-6-16(22-23)12-4-2-1-3-5-12/h1-10H,11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKSVRIVYJCECU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves the following steps:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Substitution reactions:
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups, such as nitro groups to amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that derivatives of pyridazine compounds, including N-(3,5-dichlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide, exhibit significant anticancer properties. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation and survival. For instance, studies have shown that similar pyridazine derivatives can inhibit tumor growth in various cancer models by inducing apoptosis and inhibiting angiogenesis .
1.2 PDE4 Inhibition
The compound has also been investigated for its potential as a phosphodiesterase 4 (PDE4) inhibitor. PDE4 enzymes are involved in the regulation of inflammatory responses, and their inhibition can lead to therapeutic effects in conditions such as asthma and chronic obstructive pulmonary disease (COPD). Research indicates that pyridazine derivatives can effectively inhibit PDE4 activity, leading to reduced inflammation in preclinical models .
Agricultural Applications
2.1 Herbicidal Properties
This compound has shown promise as a herbicide. Its ability to disrupt specific biochemical pathways in plants makes it a candidate for controlling weed growth without harming crops. Field studies have demonstrated its efficacy in reducing weed populations while maintaining crop yield .
2.2 Plant Growth Regulation
In addition to herbicidal properties, this compound may act as a plant growth regulator. Certain studies suggest that it can influence plant growth patterns by modulating hormonal pathways, potentially enhancing crop resilience to stress factors such as drought or salinity .
Materials Science
3.1 Polymer Development
The unique chemical structure of this compound makes it suitable for incorporation into polymer matrices. Research indicates that adding this compound to polymers can enhance their thermal stability and mechanical properties, making them more suitable for industrial applications .
3.2 Nanocomposite Materials
Recent advancements have explored the use of this compound in developing nanocomposite materials. By integrating this compound with nanoparticles, researchers have created materials with improved electrical conductivity and barrier properties, which are valuable in electronics and packaging industries .
Case Studies
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be identified through experimental studies.
Comparison with Similar Compounds
Substituent Effects on Solid-State Geometry
highlights the role of meta-substitution in N-aryl trichloroacetamides. Compounds like N-(3,5-dichlorophenyl)-2,2,2-trichloro-acetamide share the 3,5-dichloro substitution pattern with the target compound. Key findings include:
- Electron-withdrawing groups (e.g., Cl) at meta positions reduce steric hindrance, favoring planar molecular conformations.
- Dichloro-substituted analogs exhibit distinct crystal parameters (e.g., lattice constants, space groups) compared to methyl-substituted derivatives due to stronger halogen bonding.
Comparison Table: Crystallographic Properties
Heterocyclic Modifications and Bioactivity
The pyridazine ring in the target compound distinguishes it from simpler acetamides. Pyridazine derivatives are known for:
- Enhanced hydrogen-bonding capacity due to the lactam group (6-oxo).
- Improved solubility compared to fully aromatic systems (e.g., benzene).
In , YTH-60 (a dichloro-dimethoxyphenyl indazole derivative) demonstrates robust kinase inhibition.
Molecular Weight and Functional Group Diversity
The molecular weight of the target compound can be approximated as ~400–420 g/mol (based on analogs in –5). Key comparisons:
*Estimated value; precise calculation requires structural validation.
Biological Activity
N-(3,5-dichlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₈H₁₃Cl₂N₃O₂
- Molecular Weight : 374.2 g/mol
- CAS Number : 1324070-14-5
Anti-inflammatory Activity
Recent studies have highlighted the dual inhibition capabilities of pyridazine derivatives, including this compound, against cyclooxygenase (COX) enzymes and lipoxygenases (LOX). These enzymes are critical in the inflammatory response.
-
Inhibition of COX Enzymes :
- The compound demonstrated significant inhibition against COX-2 with IC₅₀ values in the low nanomolar range. For instance, derivatives similar to this compound showed IC₅₀ values as low as 15.50 nM, indicating strong anti-inflammatory potential .
- Selectivity for COX-2 over COX-1 was also noted, suggesting a potentially better safety profile compared to traditional NSAIDs like indomethacin .
- Inhibition of LOX :
Anticancer Activity
The anticancer properties of this compound have been explored in various studies.
-
Carbonic Anhydrase Inhibition :
- Studies indicate that pyridazine derivatives can inhibit cancer-related isoforms of carbonic anhydrase (hCA IX and hCA XII), which are overexpressed in many tumors. The compound showed inhibition constants (K_I) in the range of 4.9 to 58.1 nM against these isoforms, highlighting its potential as an anticancer agent .
- Particularly, derivatives with modifications similar to this compound showed superior activity against hCA IX with K_I values as low as 4.9 nM .
-
Cell Line Studies :
- In vitro studies using human cancer cell lines demonstrated that compounds structurally related to this compound exhibit significant antiproliferative effects. For example, derivatives were tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, showing promising results in reducing cell viability .
Table: Summary of Biological Activities
Q & A
Basic: What are the optimal synthetic routes and critical reaction conditions for preparing N-(3,5-dichlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide?
The synthesis typically involves multi-step reactions starting with functionalization of the pyridazinone core. A general approach includes:
- Step 1 : Formation of the pyridazinone ring via cyclization of appropriate precursors (e.g., maleic hydrazide derivatives).
- Step 2 : Introduction of the phenyl group at position 3 of pyridazinone through nucleophilic aromatic substitution or Suzuki coupling .
- Step 3 : Acetamide linkage formation between 3,5-dichloroaniline and the pyridazinone intermediate via a chloroacetamide intermediate. Use of coupling agents like EDC/HOBt under inert conditions improves yield .
- Critical Conditions : Temperature (60–80°C for amide bond formation), solvent polarity (DMF or DCM), and reaction time (12–24 hours) are key to minimizing side products .
Basic: What analytical techniques are essential for characterizing this compound, and what spectral signatures should researchers prioritize?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Look for the pyridazinone NH proton (~δ 11.8–12.2 ppm, broad singlet) and acetamide NH (~δ 8.5–9.0 ppm). Aromatic protons from the 3,5-dichlorophenyl group appear as two doublets (δ 6.8–7.2 ppm) .
- ¹³C NMR : The pyridazinone carbonyl resonates at ~δ 165–170 ppm, while the acetamide carbonyl appears at ~δ 168–172 ppm .
- Mass Spectrometry (MS) : Expect [M+H]+ peaks with isotopic patterns consistent with two chlorine atoms (e.g., m/z 446.30, 448.10 [M+2], 450 [M+4]) .
- IR Spectroscopy : Confirm C=O stretches (~1714 cm⁻¹ for pyridazinone and ~1680 cm⁻¹ for acetamide) .
Basic: What structural features of this compound influence its reactivity and potential bioactivity?
- Pyridazinone Core : The electron-deficient ring facilitates nucleophilic substitution at position 6 and hydrogen bonding via the carbonyl group .
- 3,5-Dichlorophenyl Group : Enhances lipophilicity and may engage in halogen bonding with biological targets .
- Acetamide Linker : Provides conformational flexibility, critical for binding to enzymes or receptors. The NH group can participate in hydrogen-bonding interactions .
Basic: What hypotheses exist about the biological activity of this compound, and how are they tested experimentally?
- Hypothesis 1 : Potential inhibition of cyclooxygenase (COX) due to structural similarity to known pyridazinone-based COX inhibitors .
- Hypothesis 2 : Anticancer activity via interaction with kinase domains, inferred from analogous compounds .
- Testing Methods :
- In vitro assays : COX-1/COX-2 inhibition assays using purified enzymes.
- Cell-based screens : Cytotoxicity testing against cancer cell lines (e.g., MTT assay) .
Advanced: How can researchers resolve contradictions in spectral data during characterization?
- Challenge : Overlapping NMR peaks due to similar proton environments in the dichlorophenyl and pyridazinone moieties.
- Solution :
- Use 2D NMR (HSQC, HMBC) to assign ambiguous signals. For example, HMBC correlations can link the acetamide NH to the pyridazinone carbonyl .
- Compare experimental data with computational predictions (DFT-based chemical shift calculations) .
- Cross-validate with high-resolution MS to confirm molecular formula .
Advanced: What strategies optimize reaction yields while minimizing side products during synthesis?
- Solvent Optimization : Replace polar aprotic solvents (DMF) with less reactive ones (THF) to reduce hydrolysis of intermediates .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for coupling steps to improve regioselectivity .
- Temperature Gradients : Use gradual heating (e.g., 40°C → 80°C) during cyclization to prevent decomposition .
Advanced: How can computational modeling predict binding modes or metabolic stability of this compound?
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with COX-2 or kinase domains. Prioritize poses where the dichlorophenyl group occupies hydrophobic pockets .
- ADME Prediction : Tools like SwissADME estimate metabolic stability by analyzing CYP450 enzyme interactions. Key parameters include topological polar surface area (<90 Ų) and LogP (~3.5) .
Advanced: How should structure-activity relationship (SAR) studies be designed to explore this compound’s pharmacophore?
- Systematic Modifications :
- Replace 3,5-dichlorophenyl with other halogenated aryl groups (e.g., 3,5-difluoro) to assess halogen bonding effects.
- Vary the pyridazinone substituents (e.g., 6-oxo vs. 6-thio) to probe electronic effects .
- Assay Design :
- Parallel synthesis of derivatives followed by high-throughput screening against target panels (e.g., kinase inhibitors).
- Use isothermal titration calorimetry (ITC) to quantify binding affinities for prioritized targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
